6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9FO4 and its molecular weight is 212.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis Process : 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a crucial intermediate in synthesizing Nebivolol, an antihypertensive agent. Its synthesis involves steps like esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, showing potential for industrialization due to mild conditions and accessible agents (Chen Xin-zhi, 2007).
- Fidarestat Production : This compound is a key intermediate for producing Fidarestat, an oral aldose reductase inhibitor. Techniques like enzymatic resolution using Novozym 435 have been developed to efficiently synthesize this intermediate (Wei Dongzhi, 2008).
Combinatorial Synthesis and Solid-Phase Synthesis
- Novel Scaffolds for Combinatorial Synthesis : It has been utilized in the synthesis of various coumarin derivatives, demonstrating its utility as a versatile scaffold in combinatorial chemistry. These derivatives are noted for their fluorescence, potentially useful in biological or physical studies (Aimin Song, Jinhua Zhang, K. Lam, 2004).
- Solid-Phase Synthesis Applications : The compound's derivatives have been used in solid-phase synthesis to create diverse structures like 2,3-disubstituted 6H-pyrano[2,3-f]benzimidazole-6-ones, highlighting its versatility in medicinal chemistry (Aimin Song, Lucy Wu, Laura Ho, K. Lam, 2006).
Antimicrobial and Antioxidant Activities
- Antimycobacterial Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities, showing promise in treating diseases like tuberculosis (P. Senthilkumar, M. Dinakaran, Debjani Banerjee, et al., 2008).
- Antioxidant Properties : Some derivatives have been found to possess significant antioxidant activity, comparable to known antioxidants, suggesting potential applications in therapy or food preservation (S. Ćavar, F. Kovač, M. Maksimović, 2009).
Radiopharmaceutical Applications
- Radiopharmaceutical Synthesis : The compound has been involved in the synthesis of radiopharmaceuticals like 6-18F-fluoro-l-DOPA, used in neurologic and oncologic PET imaging, demonstrating its potential in medical diagnostics (F. Wagner, J. Ermert, H. Coenen, 2009).
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid interacts with its targets and carries out its functions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of nebivolol, a β1 adrenoceptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in adrenergic signaling.
Cellular Effects
Given its role in the synthesis of nebivolol, it may influence cell function by modulating adrenergic signaling pathways .
Molecular Mechanism
It is likely to exert its effects at the molecular level through its metabolites, such as nebivolol .
Metabolic Pathways
The metabolic pathways involving 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid are not well-characterized. It is known to be a key intermediate in the synthesis of nebivolol .
Properties
IUPAC Name |
6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOVSLMYWYSTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)F)OC1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.